2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-(pyridin-4-ylmethyl)acetamide
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Overview
Description
2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chlorinated phenyl groups, a sulfamoyl group, and a pyridinylmethyl acetamide moiety, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenol with pyridin-4-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-(pyridin-4-ylmethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenol
- N-(pyridin-4-ylmethyl)acetamide
- 4-chlorophenylsulfamoyl derivatives
Uniqueness
2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-(pyridin-4-ylmethyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorinated phenyl and pyridinylmethyl acetamide moieties allows for diverse applications and interactions that are not observed in simpler analogs.
Properties
IUPAC Name |
2-[2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O4S/c21-15-1-3-16(4-2-15)25-30(27,28)17-5-6-19(18(22)11-17)29-13-20(26)24-12-14-7-9-23-10-8-14/h1-11,25H,12-13H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAKEXXYTZZHGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NCC3=CC=NC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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